molecular formula C14H9Cl2NO2 B13347375 1-(2,6-Dichlorophenyl)-6-hydroxyindolin-2-one

1-(2,6-Dichlorophenyl)-6-hydroxyindolin-2-one

Cat. No.: B13347375
M. Wt: 294.1 g/mol
InChI Key: QMVLCZBRUZGSPU-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)-6-hydroxyindolin-2-one is a synthetic organic compound belonging to the indolinone class. This compound is characterized by the presence of a dichlorophenyl group attached to an indolinone core, which is further substituted with a hydroxyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichlorophenyl)-6-hydroxyindolin-2-one typically involves the intramolecular cyclization of a suitable precursor. One common method involves the use of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the cyclization reaction. The reaction is carried out under mild conditions, often at room temperature, and yields the desired product in high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorophenyl)-6-hydroxyindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: Electrophilic substitution reactions can occur at the indolinone core or the dichlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and specific solvents to facilitate the reaction.

Major Products:

Scientific Research Applications

1-(2,6-Dichlorophenyl)-6-hydroxyindolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

1-(2,6-Dichlorophenyl)-6-hydroxyindolin-2-one can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of this compound lies in its combination of anti-inflammatory efficacy and reduced gastrointestinal side effects, making it a promising candidate for further research and development.

Comparison with Similar Compounds

  • Diclofenac
  • Indole-3-acetic acid
  • Various substituted indoles

Properties

Molecular Formula

C14H9Cl2NO2

Molecular Weight

294.1 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)-6-hydroxy-3H-indol-2-one

InChI

InChI=1S/C14H9Cl2NO2/c15-10-2-1-3-11(16)14(10)17-12-7-9(18)5-4-8(12)6-13(17)19/h1-5,7,18H,6H2

InChI Key

QMVLCZBRUZGSPU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)O)N(C1=O)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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